Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate
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Overview
Description
Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a trifluoropropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiophene ring, introduction of the cyano group, and subsequent functionalization to introduce the trifluoropropanoate moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and trifluoropropanoate-containing molecules. Examples include:
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 2-(4-{(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)IMINO]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE
Uniqueness
Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16F3N3O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-acetamido-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H16F3N3O3S/c1-8(22)20-14(13(23)24-2,15(16,17)18)21-12-10(7-19)9-5-3-4-6-11(9)25-12/h21H,3-6H2,1-2H3,(H,20,22) |
InChI Key |
DSMCVJNGBHTKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C#N |
Origin of Product |
United States |
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